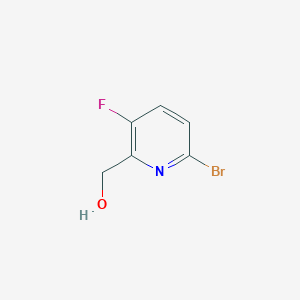

(6-Bromo-3-fluoropyridin-2-yl)methanol

Beschreibung

Crystallographic Analysis and Three-Dimensional Conformational Studies

The crystallographic characterization of this compound requires systematic X-ray diffraction analysis to determine precise atomic positions and intermolecular interactions. X-ray diffraction techniques employ the principle of Bragg's Law, where constructive interference occurs when the relationship n λ = 2 d sin θ is satisfied, enabling determination of interatomic distances and bond angles. For halogenated pyridine derivatives, crystallographic studies typically reveal the influence of halogen bonding interactions on molecular packing arrangements.

The three-dimensional conformational analysis of this compound involves examination of the spatial orientation of the hydroxymethyl group relative to the pyridine ring plane. The presence of both bromine and fluorine substituents creates an asymmetric electronic environment that influences the preferred conformational states. Computational modeling studies suggest that the hydroxymethyl group can adopt multiple rotational conformers around the carbon-carbon bond connecting it to the pyridine ring.

Crystal structure determination would typically employ copper radiation with a wavelength of 1.5418 Angstroms, utilizing modern detector systems for high-resolution data collection. The crystallographic data would provide definitive information about bond lengths, particularly the carbon-bromine distance expected to range between 1.905-1.920 Angstroms based on similar halogenated pyridine structures. The carbon-fluorine bond distance would be significantly shorter, typically around 1.35 Angstroms, reflecting the smaller ionic radius of fluorine compared to bromine.

Intermolecular interactions in the crystal lattice would likely include halogen bonding involving both the bromine and fluorine atoms, as well as hydrogen bonding networks formed by the hydroxymethyl group. These non-covalent interactions significantly influence the crystal packing efficiency and thermal stability of the solid-state structure.

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations provide detailed insights into the electronic structure and molecular orbital characteristics of this compound. Density functional theory calculations typically employ hybrid functionals to accurately describe the electronic properties of halogenated aromatic systems. The presence of heavy atoms like bromine requires appropriate basis sets that account for relativistic effects and electron correlation.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electronic excitation properties and chemical reactivity. The electron-withdrawing effects of both bromine and fluorine substituents significantly influence the electron density distribution across the pyridine ring system. Fluorine, being the most electronegative element, creates a strong inductive effect that depletes electron density from the aromatic system.

Electrostatic potential surface calculations reveal regions of positive and negative charge accumulation, providing insights into potential intermolecular interaction sites. The hydroxymethyl group serves as both a hydrogen bond donor and acceptor, while the halogen atoms can participate in halogen bonding interactions. Natural bond orbital analysis quantifies the charge distribution and bond polarities within the molecular framework.

The calculated dipole moment of the molecule reflects the asymmetric charge distribution resulting from the different electronegativity values of the substituents. This parameter influences the compound's solubility characteristics and intermolecular interaction strengths in various chemical environments.

Comparative Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and dynamic information for this compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the aromatic protons, which appear in distinct regions of the spectrum due to the electronic effects of the halogen substituents.

The aromatic region typically displays two distinct proton signals corresponding to the remaining hydrogen atoms on the pyridine ring. The chemical shifts of these protons are significantly influenced by the electron-withdrawing effects of the adjacent halogen atoms, resulting in downfield shifts compared to unsubstituted pyridine. The hydroxymethyl group protons appear as a characteristic pattern, with the methylene protons showing coupling to the hydroxyl proton when exchangeable.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about all carbon environments within the molecule. The aromatic carbon atoms exhibit chemical shifts in the range of 110-160 parts per million, with specific values depending on their proximity to the halogen substituents. The carbon atom bearing the bromine substituent typically appears at lower field due to the deshielding effect of the halogen atom.

Fluorine-19 nuclear magnetic resonance spectroscopy offers high sensitivity for detecting the fluorine environment. The chemical shift of the fluorine atom in this compound appears in a characteristic region that reflects its aromatic environment and the influence of neighboring substituents. Coupling patterns between fluorine and adjacent carbon and hydrogen atoms provide additional structural confirmation.

The following table summarizes typical nuclear magnetic resonance parameters for this compound:

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (aromatic) | 7.0-8.0 | doublet/triplet | 3-8 |

| ¹H (methylene) | 4.5-5.0 | singlet | - |

| ¹³C (aromatic) | 110-160 | singlet | - |

| ¹³C (methylene) | 60-65 | singlet | - |

| ¹⁹F | -120 to -130 | singlet | - |

Vibrational Spectroscopy and Infrared/Raman Signature Profiling

Vibrational spectroscopy provides characteristic fingerprint information for this compound through infrared and Raman spectroscopic techniques. The infrared spectrum exhibits specific absorption bands corresponding to various functional group vibrations within the molecule. The hydroxyl group produces a characteristic broad absorption band in the region of 3200-3600 wavenumbers, reflecting both free and hydrogen-bonded hydroxyl environments.

The aromatic carbon-carbon stretching vibrations appear in the region of 1400-1600 wavenumbers, with specific frequencies influenced by the electronic effects of the halogen substituents. The carbon-hydrogen stretching vibrations of the aromatic protons occur around 3000-3100 wavenumbers, while the methylene carbon-hydrogen stretching appears at slightly lower frequencies.

Carbon-halogen stretching vibrations provide diagnostic information about the halogen-carbon bond strengths. The carbon-bromine stretching typically appears around 500-700 wavenumbers, while the carbon-fluorine stretching occurs at higher frequencies, approximately 1000-1300 wavenumbers, reflecting the stronger carbon-fluorine bond.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and polarizable bonds. The Raman spectrum typically shows enhanced intensity for the aromatic ring breathing modes and carbon-carbon stretching vibrations. The polarizability of the halogen atoms contributes to the Raman scattering intensity.

The following table presents characteristic vibrational frequencies for this compound:

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch | 3200-3600 | Strong | Hydroxyl group |

| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H |

| C-H stretch (aliphatic) | 2800-3000 | Medium | Methylene C-H |

| C=C stretch (aromatic) | 1400-1600 | Strong | Ring vibrations |

| C-F stretch | 1000-1300 | Strong | Carbon-fluorine bond |

| C-Br stretch | 500-700 | Medium | Carbon-bromine bond |

Mass Spectrometric Fragmentation Patterns and Isotopic Distribution

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns and isotopic distributions that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 206.01, corresponding to the calculated molecular weight.

The isotopic distribution pattern reflects the presence of bromine, which exhibits two stable isotopes: bromine-79 and bromine-81 in an approximate 1:1 ratio. This creates a characteristic doublet pattern for molecular ion and fragment peaks containing bromine, with peaks separated by two mass units. The isotopic pattern serves as a definitive confirmation of bromine presence in the molecular structure.

Fragmentation pathways typically involve loss of the hydroxymethyl group, resulting in formation of bromofluoropyridine cation fragments. The base peak often corresponds to the pyridine ring system after loss of substituents, reflecting the stability of the aromatic core. Loss of hydrogen bromide represents another common fragmentation pathway, particularly under electron impact ionization conditions.

The fragmentation pattern provides information about the relative stability of different molecular regions and the preferred breaking points under mass spectrometric conditions. Analysis of fragment ion intensities reveals the most stable ionic species formed during the ionization and fragmentation processes.

Electrospray ionization techniques typically produce softer ionization conditions, resulting in enhanced molecular ion stability and reduced fragmentation. This approach provides accurate molecular weight determination with minimal structural degradation. The following table summarizes characteristic mass spectrometric data for this compound:

| Ion Type | m/z Value | Relative Intensity | Assignment |

|---|---|---|---|

| [M]⁺ (⁷⁹Br) | 206.0 | 45% | Molecular ion |

| [M]⁺ (⁸¹Br) | 208.0 | 45% | Molecular ion +2 |

| [M-CH₂OH]⁺ | 175.0/177.0 | 100% | Base peak |

| [M-HBr]⁺ | 127.0 | 25% | Loss of HBr |

| [C₅H₃FN]⁺ | 96.0 | 30% | Fluoropyridine fragment |

Eigenschaften

IUPAC Name |

(6-bromo-3-fluoropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIOKAVUZIHCDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704692 | |

| Record name | (6-Bromo-3-fluoropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918793-01-8 | |

| Record name | (6-Bromo-3-fluoropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(6-Bromo-3-fluoropyridin-2-yl)methanol is a heterocyclic compound with significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article delves into its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Profile

- Molecular Formula: C₆H₅BrFNO

- Molecular Weight: 206.01 g/mol

- CAS Number: 918793-01-8

The compound features a pyridine ring with bromine and fluorine substituents, along with a hydroxymethyl group, enhancing its reactivity and biological potential .

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of the CYP1A2 enzyme, which plays a crucial role in drug metabolism. This inhibition suggests potential implications for drug interactions and pharmacokinetics, making it a candidate for further exploration in drug discovery .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi, indicating that this compound may possess similar properties. For instance, compounds with analogous structures have shown minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (6-Bromo-2-fluoropyridin-3-yl)methanol | 1227563-78-1 | 0.86 | Different substitution pattern on the pyridine ring |

| (2-Bromo-6-fluoropyridin-3-yl)methanol | 1227589-15-2 | 0.86 | Substituent position alters reactivity |

| (2-Bromo-6-fluoropyridin-4-yl)methanol | 1227585-71-8 | 0.83 | Variability in positional isomerism |

| (6-Bromo-5-(difluoromethyl)-2-fluoropyridin-3-yl)methanol | 1805240-73-6 | 0.82 | Presence of difluoromethyl group enhances lipophilicity |

| 6-Bromo-2-fluoronicotinic acid | 1214345-17-1 | 0.87 | Contains carboxylic acid functionality |

This table highlights the unique structural features of this compound that may influence its biological properties and reactivity .

Synthesis Methods

The synthesis of this compound typically involves standard organic synthesis techniques such as refluxing or microwave-assisted synthesis. The detailed procedures can vary but generally include the following steps:

- Starting Materials: Use of appropriate halogenated pyridine derivatives.

- Reagents: Common reagents include sodium borohydride for reduction and various solvents like dichloromethane or methanol.

- Conditions: Reactions are often conducted under controlled temperatures to optimize yield and purity.

Study on Antimicrobial Activity

A study examined various monomeric alkaloids, including derivatives of pyridine, for their antibacterial and antifungal activities. The results indicated that compounds similar to this compound exhibited potent activity against strains such as E. coli, S. aureus, and C. albicans, with MIC values ranging from low micromolar concentrations .

Cytochrome P450 Interaction Study

Another research focused on the interaction of various inhibitors with CYP1A2, highlighting how structural modifications can significantly affect enzyme inhibition potency. The findings suggested that halogenated pyridines, including this compound, could serve as lead compounds in developing new therapeutic agents targeting metabolic pathways .

Wissenschaftliche Forschungsanwendungen

Chemical Profile

- Molecular Formula : C₆H₅BrFNO

- Molecular Weight : 206.01 g/mol

- CAS Number : 918793-01-8

Cytochrome P450 Inhibition

(6-Bromo-3-fluoropyridin-2-yl)methanol has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which is crucial in drug metabolism. This inhibition suggests its potential role in modifying pharmacokinetics and drug interactions, making it a candidate for further exploration in drug discovery .

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains and fungi. For instance, similar compounds have shown effectiveness against E. coli, S. aureus, and C. albicans, with minimum inhibitory concentration (MIC) values indicating significant potency .

Study on Antimicrobial Activity

A study focusing on monomeric alkaloids, including derivatives of pyridine, demonstrated that compounds similar to this compound exhibited potent antibacterial and antifungal activities . The results indicated MIC values ranging from low micromolar concentrations against several pathogens.

Cytochrome P450 Interaction Study

Research examining various inhibitors' interactions with CYP1A2 highlighted how structural modifications significantly affect inhibition potency. Findings suggested that halogenated pyridines, including this compound, could serve as lead compounds for developing new therapeutic agents targeting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Key Observations :

- Substituent Position: The position of bromine and fluorine significantly impacts reactivity. For instance, (6-Bromo-5-methoxypyridin-2-yl)methanol (Br at 6, -OCH₃ at 5) shows enhanced solubility compared to the target compound due to the electron-donating methoxy group .

- Steric Effects: The methyl group in (6-Bromo-2-methyl-pyridin-3-yl)methanol introduces steric hindrance, reducing its utility in coupling reactions compared to the less hindered target compound .

- Aromatic vs. Aliphatic Groups: The aryl group in (6-bromopyridin-2-yl)(4-fluorophenyl)methanol broadens applications in catalysis but complicates synthetic scalability .

Functional Group Variants

Table 2: Functional Group Impact on Reactivity

Key Observations :

- Oxidation Sensitivity: The hydroxymethyl group in the target compound allows derivatization (e.g., sulfonation) for prodrug development, unlike the inert ketone in 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone .

- Hydrophilicity: Ethanol derivatives like 2-(6-Bromopyridin-2-yl)ethanol exhibit higher water solubility but reduced bioavailability in hydrophobic environments .

Pharmacological Relevance

- Target Compound: Demonstrated utility in cannabinoid receptor studies due to fluorine-enhanced binding and bromine-mediated stability .

- Analogues : (6-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide) (, Compound 35) shows higher receptor affinity but lower metabolic stability due to the benzamide moiety .

Vorbereitungsmethoden

Synthesis via (6-Bromo-3-fluoropyridin-2-yl)carboxaldehyde Intermediate

A well-documented method involves the oxidation of (6-Bromo-3-fluoropyridin-2-yl)methanol to the corresponding aldehyde, followed by reduction back to the alcohol under controlled conditions.

- Starting Material: this compound

- Oxidation Agent: Dess-Martin periodinane

- Solvent: Dichloromethane (DCM)

- Temperature: Initially 0 °C, then warmed to room temperature

- Reaction Time: 14 hours

- Work-up: Quenching with saturated sodium bicarbonate, extraction with DCM, drying over sodium sulfate

- Yield: Approximately 69.4% for the aldehyde intermediate (6-Bromo-3-fluoropyridin-2-yl)carboxaldehyde

The aldehyde can then be selectively reduced using sodium borohydride or catalytic hydrogenation to regenerate the hydroxymethyl group, achieving this compound.

Synthesis Starting from 6-Bromo-3-fluoropyridine

An alternative route involves:

- Formylation: Reacting 6-bromo-3-fluoropyridine with N,N-dimethylformamide (DMF) in the presence of n-butyllithium and triethylene diamine at -70 °C to yield (6-bromo-3-fluoropyridin-2-yl)formaldehyde.

- Reduction: Reducing the aldehyde with sodium borohydride to obtain this compound.

- Optional Hydrogenation: Further hydrogenation with palladium on carbon catalyst to remove bromine if needed, yielding 3-fluoropyridin-2-methanol.

This method, however, involves harsh reaction conditions (low temperature, use of pyrophoric n-butyllithium) and relatively expensive starting materials, which limit its industrial scalability.

Novel Green Synthetic Method Using Quinolinic Acid

A more recent and industrially favorable method uses quinolinic acid as a low-cost starting material:

- Step 1: Conversion of quinolinic acid to quinoline anhydride using thionyl chloride in 1,2-dichloroethane.

- Step 2: Esterification with isopropanol to form 2,3-pyridinedioic acid-2-isopropyl ester.

- Step 3: Amination and fluorination steps using diphenylphosphoryl azide (DPPA) and triethylamine.

- Step 4: Reduction of the ester group with sodium borohydride in methanol at 0 ± 5 °C, followed by reflux.

- Step 5: Extraction and purification to yield 3-fluoropyridine-2-methanol, which can be further brominated to yield this compound.

This method offers milder reaction conditions, higher yields, lower raw material costs, and is environmentally friendlier due to less hazardous reagents and simpler operations.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Oxidation-Reduction via Dess-Martin | This compound | Dess-Martin periodinane, NaBH4 | 0 °C to RT, 14 h | ~69% (aldehyde intermediate) | Mild oxidation, good selectivity | Requires prior alcohol, moderate yield |

| Formylation-Reduction from 6-Bromo-3-fluoropyridine | 6-Bromo-3-fluoropyridine | n-Butyllithium, DMF, NaBH4 | -70 °C, inert atmosphere | Moderate | Direct synthesis from pyridine | Harsh conditions, expensive reagents |

| Quinolinic Acid Route (Novel) | Quinolinic acid | Thionyl chloride, DPPA, NaBH4 | Mild temp, reflux steps | High (not specified) | Low cost, green, scalable | Multi-step, requires purification |

Notes on Reaction Mechanisms and Purification

- The oxidation of the hydroxymethyl group to aldehyde using Dess-Martin periodinane is a mild and selective process that avoids overoxidation to acids.

- The formylation step using n-butyllithium and DMF involves lithiation at the 2-position of the pyridine ring, followed by electrophilic attack by DMF.

- Reduction steps typically use sodium borohydride due to its selectivity for aldehydes over other functional groups.

- Purification often involves extraction, drying over anhydrous salts, filtration through diatomaceous earth, and concentration under reduced pressure.

- Final products are characterized by NMR spectroscopy to confirm substitution patterns and purity.

Research Findings and Industrial Relevance

- The oxidation-reduction method using Dess-Martin periodinane has been reported with a 69.4% yield for the aldehyde intermediate, indicating good efficiency for laboratory-scale synthesis.

- The quinolinic acid-based synthesis offers a promising industrial route due to its mild conditions and use of inexpensive starting materials, facilitating scale-up and reducing environmental impact.

- The harsher lithiation-based method, while effective, is less favored industrially due to safety concerns and cost.

This comprehensive analysis presents the main preparation methods for this compound, highlighting reaction conditions, yields, advantages, and limitations. The choice of method depends on the scale, available reagents, and desired purity, with recent advances favoring greener and more cost-effective routes.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (6-Bromo-3-fluoropyridin-2-yl)methanol?

- Methodological Answer : Synthesis typically involves halogenation and functional group transformations. For example:

Halogenation : Start with a pyridine precursor (e.g., 3-fluoropyridin-2-yl methanol) and introduce bromine via electrophilic substitution using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.

Reduction : If starting from a carbonyl derivative (e.g., 6-bromo-3-fluoropyridine-2-carbaldehyde), reduce the aldehyde to a primary alcohol using LiAlH₄ or NaBH₄ in anhydrous THF or ethanol .

Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize temperature (often 0–60°C) and solvent polarity to avoid side reactions.

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : Purity is assessed using:

- Chromatography : HPLC (C18 column, methanol/water mobile phase) or GC-MS (splitless mode, helium carrier gas) to detect impurities .

- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm structural integrity. For example, the hydroxymethyl (-CH₂OH) proton typically appears at δ 4.6–5.0 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm .

- Elemental Analysis : Match experimental C, H, N, Br, and F percentages to theoretical values (e.g., C: 36.40%, H: 2.61%, Br: 34.54%, F: 8.21%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR detects fluorine environments (e.g., δ -110 to -120 ppm for meta-fluorine). 2D NMR (COSY, HSQC) resolves coupling patterns .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (theoretical m/z: 220.98) and fragments (e.g., loss of -CH₂OH, m/z: 173.90) .

- IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and C-F/C-Br vibrations (1000–1200 cm⁻¹) .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Bromo Group : Facilitates Suzuki-Miyaura couplings (e.g., with arylboronic acids) using Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in THF/water at 80–100°C. The bromine acts as a leaving group, enabling C-C bond formation .

- Fluoro Group : Electron-withdrawing effect enhances electrophilicity at the C-2 position, directing nucleophilic attacks. However, fluorine’s steric hindrance may reduce reactivity in bulky catalyst systems.

Experimental Design : Compare coupling efficiency with non-fluorinated analogs. Use DFT calculations (e.g., Gaussian09) to map electron density and predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of derivatives of this compound?

- Methodological Answer : Contradictions often arise from:

- Variable Assay Conditions : Standardize bioactivity tests (e.g., IC₅₀ measurements) across labs using identical cell lines (e.g., HEK293) and buffer systems .

- Stereochemical Purity : Ensure enantiomeric purity via chiral HPLC (Chiralpak AD-H column) to isolate active isomers .

- Computational Validation : Perform molecular docking (AutoDock Vina) to assess binding affinity variations across derivatives. Reconcile in silico predictions with empirical data .

Q. How can X-ray crystallography elucidate the molecular conformation of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in ethanol/water (3:1) at 4°C.

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Process data with SHELXL (space group determination, R-factor optimization) and visualize with ORTEP-3 to map bond angles/planarity .

Key Metrics : Compare experimental bond lengths (e.g., C-Br: ~1.90 Å, C-F: ~1.34 Å) with DFT-optimized geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.